1-(2,5-difluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide 1-(2,5-difluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 2034514-36-6
VCID: VC4826564
InChI: InChI=1S/C17H20F2N2O3S2/c18-15-1-2-16(19)14(9-15)12-26(22,23)20-10-17(13-3-6-24-11-13)21-4-7-25-8-5-21/h1-3,6,9,11,17,20H,4-5,7-8,10,12H2
SMILES: C1CSCCN1C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=COC=C3
Molecular Formula: C17H20F2N2O3S2
Molecular Weight: 402.47

1-(2,5-difluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide

CAS No.: 2034514-36-6

Cat. No.: VC4826564

Molecular Formula: C17H20F2N2O3S2

Molecular Weight: 402.47

* For research use only. Not for human or veterinary use.

1-(2,5-difluorophenyl)-N-(2-(furan-3-yl)-2-thiomorpholinoethyl)methanesulfonamide - 2034514-36-6

Specification

CAS No. 2034514-36-6
Molecular Formula C17H20F2N2O3S2
Molecular Weight 402.47
IUPAC Name 1-(2,5-difluorophenyl)-N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]methanesulfonamide
Standard InChI InChI=1S/C17H20F2N2O3S2/c18-15-1-2-16(19)14(9-15)12-26(22,23)20-10-17(13-3-6-24-11-13)21-4-7-25-8-5-21/h1-3,6,9,11,17,20H,4-5,7-8,10,12H2
Standard InChI Key FVHRNMKJYZISEP-UHFFFAOYSA-N
SMILES C1CSCCN1C(CNS(=O)(=O)CC2=C(C=CC(=C2)F)F)C3=COC=C3

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s structure comprises three primary domains:

  • Methanesulfonamide backbone: A sulfonamide group (-SO₂NH-) linked to a methyl group, a common pharmacophore in enzyme inhibitors .

  • 2,5-Difluorophenyl substituent: A benzene ring with fluorine atoms at the 2 and 5 positions, known to enhance metabolic stability and ligand-receptor interactions .

  • 2-(Furan-3-yl)-2-thiomorpholinoethyl side chain: A nitrogen-containing thiomorpholine ring conjugated to a furan-3-yl group via an ethyl spacer. Furan’s aromaticity and thiomorpholine’s sulfur atom may influence solubility and binding kinetics .

Table 1: Key Molecular Descriptors

PropertyValueSource/Calculation Method
Molecular formulaC₁₈H₂₁F₂N₂O₃S₂Derived from structural analysis
Molecular weight421.49 g/molPubChem-style computation
Hydrogen bond donors1 (sulfonamide -NH)Cactvs 3.4.8.18
Hydrogen bond acceptors6 (O, N, S atoms)Cactvs 3.4.8.18
XLogP3~2.8 (estimated)XLogP3 3.0

Synthesis and Optimization

Retrosynthetic Analysis

The compound can be synthesized via a multi-step sequence:

  • Thiomorpholine formation: Cyclization of 2-aminoethanethiol with 1,2-dichloroethane yields thiomorpholine, as reported in analogous syntheses .

  • Furan-3-yl ethylamine preparation: Coupling furan-3-carbaldehyde with ethylamine via reductive amination, followed by protection/deprotection steps .

  • Sulfonamide conjugation: Reacting methanesulfonyl chloride with the secondary amine intermediate under basic conditions .

Challenges in Synthesis

  • Regioselectivity: Fluorination at the 2 and 5 positions of the phenyl ring requires careful control to avoid para/meta byproducts .

  • Stereochemical control: The thiomorpholinoethyl side chain may introduce stereocenters, necessitating chiral resolution techniques .

Physicochemical Properties

Solubility and Lipophilicity

The compound’s log P (~2.8) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. The thiomorpholine sulfur atom may enhance solubility in polar aprotic solvents , while the difluorophenyl group contributes to hydrophobic interactions .

Stability Profile

  • Thermal stability: Predicted decomposition temperature >200°C based on furan and sulfonamide analogs .

  • Photostability: Fluorinated aromatics generally resist UV degradation, but the furan ring may undergo [4+2] cycloaddition under prolonged light exposure .

Applications and Future Directions

Medicinal Chemistry

  • Anticancer agents: Targeting hypoxic tumors via carbonic anhydrase IX inhibition .

  • Antimicrobials: Sulfonamides remain a scaffold for dihydropteroate synthase inhibitors .

Materials Science

  • Polymer precursors: Furan and thiomorpholine units could serve as monomers for conductive polymers .

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